molecular formula C26H26N4O6 B363345 7,14-bis(4-methoxyphenyl)-4,11-dimethyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone CAS No. 1005069-27-1

7,14-bis(4-methoxyphenyl)-4,11-dimethyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone

Cat. No.: B363345
CAS No.: 1005069-27-1
M. Wt: 490.5g/mol
InChI Key: MAUSLCIJLGNLSL-UHFFFAOYSA-N
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Description

7,14-bis(4-methoxyphenyl)-4,11-dimethyl-1,4,8,11-tetrazatetracyclo[66002,609,13]tetradecane-3,5,10,12-tetrone is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,14-bis(4-methoxyphenyl)-4,11-dimethyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the final tetracyclic structure. Common reagents used in these reactions include methoxybenzene derivatives, dimethylamine, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, recrystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7,14-bis(4-methoxyphenyl)-4,11-dimethyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

7,14-bis(4-methoxyphenyl)-4,11-dimethyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,14-bis(4-methoxyphenyl)-4,11-dimethyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,11-Dimethyl-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
  • 4,11-Bis(4-fluorophenyl)-7,14-bis(4-methylphenyl)-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
  • 2,7-bis(4-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone

Uniqueness

7,14-bis(4-methoxyphenyl)-4,11-dimethyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone is unique due to its specific substitution pattern and the presence of methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

7,14-bis(4-methoxyphenyl)-4,11-dimethyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O6/c1-27-23(31)17-19(13-5-9-15(35-3)10-6-13)30-22-18(24(32)28(2)26(22)34)20(29(30)21(17)25(27)33)14-7-11-16(36-4)12-8-14/h5-12,17-22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUSLCIJLGNLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2C(N3C4C(C(N3C2C1=O)C5=CC=C(C=C5)OC)C(=O)N(C4=O)C)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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